Methyl 2-(difluoromethyl)-6-methoxyisonicotinate
Overview
Description
“Methyl 2-(difluoromethyl)-6-methoxyisonicotinate” is a chemical compound . It’s part of a broader field of research that involves difluoromethylation processes . Difluoromethylation is a process that forms a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be in a variety of forms .
Synthesis Analysis
The synthesis of “Methyl 2-(difluoromethyl)-6-methoxyisonicotinate” and similar compounds involves difluoromethylation processes . These processes have seen significant advances in recent years, with the development of multiple difluoromethylation reagents . Metal-based methods have been particularly successful, capable of transferring a CF2H group to carbon sites in both stoichiometric and catalytic modes .Chemical Reactions Analysis
Difluoromethylation of carbon bonds has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have been used to construct bonds between carbon and difluoromethyl groups .Scientific Research Applications
1. Late-stage difluoromethylation
- Summary of Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
2. Difluoromethylation of heterocycles
- Summary of Application : Difluoromethylation is important due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
- Methods of Application : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
- Results or Outcomes : This process has led to the development of various biologically and pharmacologically active ingredients .
3. Radiopharmaceutical Chemistry
- Summary of Application : The 18F-labeling of CF2H groups has been recently studied in radiopharmaceutical chemistry due to the favorable nuclear and physical characteristics of the radioisotope 18F for positron emission tomography (PET) .
- Methods of Application : The efficiency of the [18F]difluoromethyl benzothiazolyl-sulfone ([18F]1) as a 18F-difluoromethylating reagent has been investigated .
- Results or Outcomes : The study is still ongoing, and the results are yet to be published .
4. Oxygen, Nitrogen, or Sulfur Difluoromethylation
- Summary of Application : This process involves the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application : The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
5. Difluoromethylation of C (sp2)–H bond
- Summary of Application : Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Methods of Application : This process is conventionally achieved upon reaction with ClCF2H; more recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Safety And Hazards
Future Directions
The field of difluoromethylation has seen significant advances in recent years, with the development of multiple difluoromethylation reagents . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore and refine these processes.
properties
IUPAC Name |
methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYVQQAOLNRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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